METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 4-(3-bromobenzylidene)-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a bromobenzylidene group, a methylphenyl group, and a pyrrole ring
Preparation Methods
The synthesis of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For example, the reaction of 4-bromo-3-methylbenzoic acid with appropriate reagents can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Methyl 4-(3-bromobenzylidene)-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom in the benzylidene group can be substituted with other atoms or groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar compounds to METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:
Methyl 4-bromo-3-methylbenzoate: This compound shares a similar structure but lacks the pyrrole ring.
4-Bromo-3-methylaniline: This compound has a similar bromobenzylidene group but differs in other structural aspects. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H18BrNO3 |
---|---|
Molecular Weight |
412.3g/mol |
IUPAC Name |
methyl (4Z)-4-[(3-bromophenyl)methylidene]-2-methyl-1-(3-methylphenyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H18BrNO3/c1-13-6-4-9-17(10-13)23-14(2)19(21(25)26-3)18(20(23)24)12-15-7-5-8-16(22)11-15/h4-12H,1-3H3/b18-12- |
InChI Key |
CWRVSVJDRGWBGX-PDGQHHTCSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=CC3=CC(=CC=C3)Br)C2=O)C(=O)OC)C |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=C(/C(=C/C3=CC(=CC=C3)Br)/C2=O)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=CC3=CC(=CC=C3)Br)C2=O)C(=O)OC)C |
Origin of Product |
United States |
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